molecular formula C7H2Cl2N2O B3040237 2,4-Dichloro-5-formyl-nicotinonitrile CAS No. 176433-56-0

2,4-Dichloro-5-formyl-nicotinonitrile

Cat. No.: B3040237
CAS No.: 176433-56-0
M. Wt: 201.01 g/mol
InChI Key: HWUQKELWCYCAFU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-formyl-nicotinonitrile is a synthetic chemical compound belonging to the nitro-containing heterocyclic family. It has the molecular formula C7H2Cl2N2O and a molecular weight of 201.01 g/mol. This compound is known for its unique structure, which includes two chlorine atoms, a formyl group, and a nitrile group attached to a nicotinonitrile ring.

Preparation Methods

The synthesis of 2,4-Dichloro-5-formyl-nicotinonitrile typically involves the reaction of 2,4-dichloronicotinonitrile with formylating agents under specific conditions. One common method includes the use of Vilsmeier-Haack reaction, where 2,4-dichloronicotinonitrile is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position of the nicotinonitrile ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2,4-Dichloro-5-formyl-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

2,4-Dichloro-5-formyl-nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-formyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups play crucial roles in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

2,4-Dichloro-5-formyl-nicotinonitrile can be compared with other similar compounds, such as:

    2,4-Dichloro-5-nitropyrimidine: Another nitro-containing heterocyclic compound with similar reactivity but different applications.

    2,4-Dichloro-5-formylpyridine-3-carbonitrile: A closely related compound with a similar structure but different functional groups.

    2,4-Diamino-5-(8-hydroxyquinolin-7-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: A compound with a different core structure but similar functional groups.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical reactivity and applications.

Properties

IUPAC Name

2,4-dichloro-5-formylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O/c8-6-4(3-12)2-11-7(9)5(6)1-10/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQKELWCYCAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)C#N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259078
Record name 2,4-Dichloro-5-formyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176433-56-0
Record name 2,4-Dichloro-5-formyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176433-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-formyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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